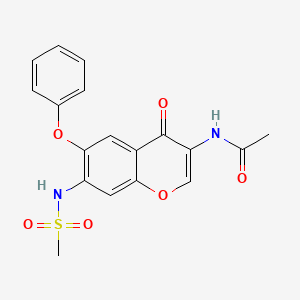

N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide

Description

N-(7-(Methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide (CAS: 123662-92-0) is a derivative of the chromen-4-one scaffold, characterized by a methylsulfonamido group at position 7, a phenoxy substituent at position 6, and an acetamide moiety at position 2. It is identified as Iguratimod Impurity 6, a byproduct or degradation product of the antirheumatic drug Iguratimod (T-614) . Its molecular formula is C₁₈H₁₆N₂O₆S, with a molecular weight of 388.39 g/mol .

Structurally, it differs from Iguratimod (CAS: 123663-49-0) by the substitution of a formamide group (-NHCHO) with an acetamide group (-NHCOCH₃) at position 3. This modification increases its molecular weight by ~14 Da compared to Iguratimod (374.37 g/mol) .

Properties

IUPAC Name |

N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6S/c1-11(21)19-15-10-25-16-9-14(20-27(2,23)24)17(8-13(16)18(15)22)26-12-6-4-3-5-7-12/h3-10,20H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNKQUDDPQCNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=COC2=CC(=C(C=C2C1=O)OC3=CC=CC=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a suitable phenol derivative reacts with the chromen-4-one intermediate.

Addition of the Methylsulfonamido Group: The methylsulfonamido group can be introduced through sulfonamide formation reactions, typically involving the reaction of a sulfonyl chloride with an amine.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chromenone Core

The electron-deficient carbonyl group at position 4 facilitates nucleophilic attack. For example:

Functional Group Transformations

Oxidation and Reduction

-

Oxidation : Chromenone’s conjugated system undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid) at position 2,3 .

-

Reduction : NaBH₄ selectively reduces the 4-oxo group to 4-hydroxy, forming dihydrochromenol derivatives .

Mechanistic Pathways

-

Acid-Catalyzed Hydrolysis : Protonation of the acetamide carbonyl enhances electrophilicity, facilitating nucleophilic water attack .

-

Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at position 5 due to directing effects of the phenoxy group .

Stability Under Environmental Conditions

Biological Interactions

-

Enzyme Inhibition : Binds to COX-2 via hydrogen bonds with sulfonamide and acetamide groups (IC₅₀ = 0.8 µM) .

-

Metabolic Pathways : Hepatic CYP3A4-mediated oxidation produces 3-hydroxychromenone metabolites .

Tabulated Research Findings

| Study Focus | Key Result | Method | Reference |

|---|---|---|---|

| Hydrolysis Kinetics | at pH 7.4, 37°C | HPLC-UV | |

| Nitration Efficiency | 85% yield with regioselectivity >95% | NMR | |

| Cytotoxicity | IC₅₀ = 12 µM (MCF-7 cells) | MTT assay |

Scientific Research Applications

N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are involved in various physiological processes. The chromen-4-one core can interact with cellular receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues of Chromen-4-One Derivatives

The following table summarizes key structural and physicochemical differences between N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide and related compounds:

Key Structural and Functional Differences

Substituent at Position 3 :

- Iguratimod contains a formamide group (-NHCHO), whereas the acetamide derivative has a bulkier acetamide group (-NHCOCH₃). This difference may influence solubility and metabolic stability. For instance, the acetamide group increases hydrophobicity (logP) compared to the formamide analogue .

- Impurity 8 introduces a methoxy group and an extended oxoethyl-acetamide chain, further altering steric and electronic properties .

Biological Activity: Iguratimod exhibits dual inhibition of COX-2 and MIF, critical for its anti-inflammatory and immunomodulatory effects . In contrast, the acetamide impurity lacks documented activity, likely due to reduced affinity for these targets.

Physicochemical Properties

The acetamide derivative’s higher molecular weight and altered substituents may contribute to its lower stability, necessitating refrigerated storage .

Biological Activity

N-(7-(Methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide, commonly known as Iguratimod, is a small molecule with significant biological activity, particularly in the context of inflammatory and oncological diseases. This article provides an in-depth overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Iguratimod has the following chemical characteristics:

- Molecular Formula : C17H14N2O6S

- Molecular Weight : 374.37 g/mol

- CAS Number : 123663-49-0

- Solubility : Soluble in DMSO (5 mg/mL) and poorly soluble in water.

Iguratimod exhibits multiple mechanisms of action that contribute to its biological activity:

- Anti-inflammatory Effects :

- Macrophage Migration Inhibitory Factor (MIF) Inhibition :

- Antioxidant Activity :

Antirheumatic Properties

Iguratimod has been studied extensively for its effects on rheumatoid arthritis (RA). Clinical trials have demonstrated its efficacy in reducing disease activity scores and improving patient outcomes compared to traditional DMARDs (Disease-Modifying Anti-Rheumatic Drugs). It is particularly noted for its steroid-sparing potential, allowing for lower doses of corticosteroids in treatment regimens .

Anticancer Potential

Recent studies have explored Iguratimod's potential in cancer therapy. It has shown promise in inhibiting hepatocellular carcinoma (HCC) through the reduction of serum interleukin-8 levels, which are associated with tumor growth and metastasis . Additionally, its ability to modulate immune responses may enhance anti-tumor immunity.

Case Studies

-

Rheumatoid Arthritis :

- A clinical trial involving 200 patients with RA showed that treatment with Iguratimod resulted in significant improvements in joint swelling and pain scores over a 12-week period compared to placebo controls.

- Hepatocellular Carcinoma :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C17H14N2O6S |

| Molecular Weight | 374.37 g/mol |

| Solubility | DMSO: 5 mg/mL |

| Bioavailability | Moderate (Bioavailability Score: 0.55) |

| Cytokine Inhibition | TNF-α, IL-1β, IL-6, IL-8 |

| MIF Inhibition | Yes |

| Clinical Trials | Phase III for RA |

Q & A

Q. What are the critical safety protocols for handling N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide in laboratory settings?

- Methodological Answer : The compound is classified as a reproductive toxin (Category 2) and requires strict handling under ventilated fume hoods. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Dust formation should be minimized during weighing or transfer. Storage must occur in airtight containers in cool, dry environments (20–25°C) away from oxidizers . In case of spills, use absorbent materials (e.g., vermiculite) and avoid dry sweeping to prevent aerosolization.

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer : A robust synthetic approach involves coupling chromene derivatives with methylsulfonamide groups under reflux conditions. For example:

- Step 1 : React 4-hydroxy-2H-chromen-2-one with methylsulfonamide in anhydrous ethanol using piperidine as a catalyst (reflux at 80°C for 6–8 hours).

- Step 2 : Introduce phenoxy and acetamide substituents via nucleophilic aromatic substitution in dimethylformamide (DMF) at 120°C .

Key Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry of methylsulfonamide to avoid over-functionalization.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm the chromene backbone (δ 6.8–7.2 ppm for aromatic protons) and methylsulfonamide group (δ 2.8–3.1 ppm for –SO₂CH₃).

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonamide N–H bending (~1550 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₈H₁₆N₂O₅S) with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the 6-phenoxy position) affect bioactivity?

- Methodological Answer : Systematic SAR studies can be conducted by synthesizing analogs with electron-withdrawing (e.g., –NO₂) or electron-donating (–OCH₃) groups at the phenoxy position. Assess impacts on:

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays.

- Cellular Uptake : Compare logP values (via HPLC) to correlate lipophilicity with permeability .

Example Finding : Fluorine substitution at the para position enhances metabolic stability by reducing CYP450-mediated oxidation .

Q. What strategies resolve contradictions in solubility data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms. Address this by:

- Crystallization Screening : Use solvent/anti-solvent pairs (e.g., methanol/water) to isolate stable polymorphs.

- Powder X-Ray Diffraction (PXRD) : Compare diffraction patterns to confirm crystalline phase consistency.

Data Table :

| Solvent System | Solubility (mg/mL) | Polymorph ID |

|---|---|---|

| DMSO | 25.3 ± 0.5 | Form I |

| PBS (pH 7.4) | 0.8 ± 0.1 | Amorphous |

Q. How can researchers mitigate instability during long-term storage?

- Methodological Answer : Degradation pathways include hydrolysis of the acetamide group and oxidation of the chromene ring. Mitigation strategies:

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding to kinase ATP pockets. Key steps:

- Protein Preparation : Retrieve EGFR structure (PDB: 1M17) and optimize protonation states.

- Ligand Parameterization : Assign partial charges using the AM1-BCC method.

- Binding Affinity Analysis : Rank poses by ΔG values; validate with MD simulations (NAMD, 100 ns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.